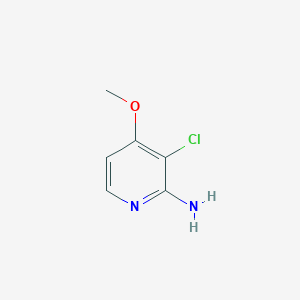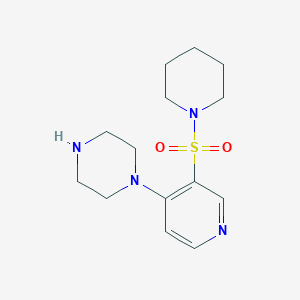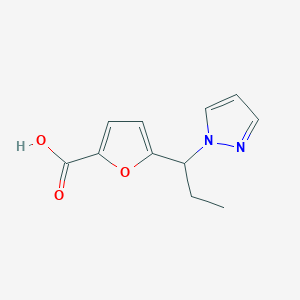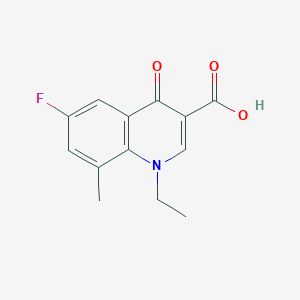
1-Ethyl-6-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-6-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound belonging to the quinolone family. Quinolones are a class of broad-spectrum antibiotics that are effective against a variety of bacterial infections. This compound is characterized by its unique structure, which includes a quinoline core with various substituents that enhance its biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-6-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the following steps:
Formation of the quinoline core: This is achieved through the cyclization of appropriate precursors, such as aniline derivatives and β-ketoesters, under acidic or basic conditions.
Introduction of the fluoro group: Fluorination is usually carried out using reagents like diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Ethylation and methylation:
Oxidation: The final step involves the oxidation of the intermediate to form the 4-oxo group, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, further enhances the efficiency of the production process.
化学反応の分析
Types of Reactions
1-Ethyl-6-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the 4-oxo group to a hydroxyl group.
Substitution: Halogenation, nitration, and sulfonation reactions can introduce new substituents on the quinoline ring.
Condensation: The compound can participate in condensation reactions with aldehydes and ketones to form new derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Halogenating agents: Chlorine, bromine, iodine.
Nitrating agents: Nitric acid, sulfuric acid.
Sulfonating agents: Sulfur trioxide, chlorosulfonic acid.
Major Products
The major products formed from these reactions include various quinolone derivatives with enhanced or modified biological activities.
科学的研究の応用
1-Ethyl-6-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex quinolone derivatives.
Biology: Studied for its antibacterial properties and potential use in developing new antibiotics.
Medicine: Investigated for its efficacy against bacterial infections and its potential role in treating resistant strains.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical synthesis.
作用機序
The compound exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling and uncoiling of bacterial DNA, leading to the inhibition of bacterial growth and replication.
類似化合物との比較
Similar Compounds
Norfloxacin: 1-Ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Ciprofloxacin: 1-Cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Ofloxacin: 9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid.
Uniqueness
1-Ethyl-6-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substituents, which enhance its antibacterial activity and spectrum of action. The presence of the ethyl and methyl groups, along with the fluoro substituent, contributes to its potency and effectiveness against a wide range of bacterial pathogens.
特性
分子式 |
C13H12FNO3 |
|---|---|
分子量 |
249.24 g/mol |
IUPAC名 |
1-ethyl-6-fluoro-8-methyl-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C13H12FNO3/c1-3-15-6-10(13(17)18)12(16)9-5-8(14)4-7(2)11(9)15/h4-6H,3H2,1-2H3,(H,17,18) |
InChIキー |
RDTYNDXBOATSLE-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C(C(=O)C2=C1C(=CC(=C2)F)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



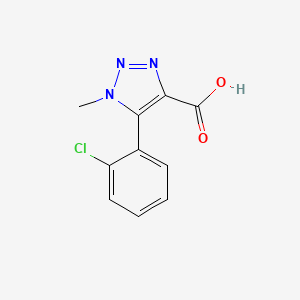
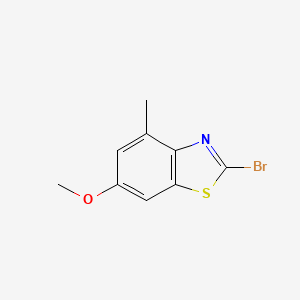
![2-(Furan-2-yl)-5,6-dimethoxy-1H-benzo[d]imidazole](/img/structure/B15059067.png)
![5-(Benzo[d][1,3]dioxol-5-yl)-1H-imidazol-2-amine](/img/structure/B15059074.png)
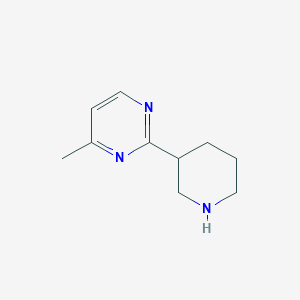

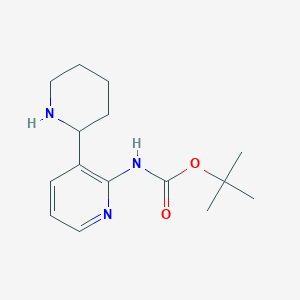
![4-(Piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B15059088.png)
![5-Methoxybenzo[b]thiophene-2-carbohydrazide](/img/structure/B15059091.png)
